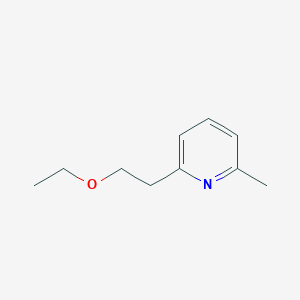

2-(2-Ethoxyethyl)-6-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71867. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-8-7-10-6-4-5-9(2)11-10/h4-6H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGNOYYNCWSWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991485 | |

| Record name | 2-(2-Ethoxyethyl)-6-methylpyridinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-28-6 | |

| Record name | NSC71867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Ethoxyethyl)-6-methylpyridinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ETHOXYETHYL)-6-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 2 Ethoxyethyl 6 Methylpyridine

Strategies for the Construction of the Pyridine (B92270) Core

The fundamental approaches to constructing the pyridine ring typically involve the condensation of carbonyl compounds with a nitrogen source, most commonly ammonia or its derivatives. researchgate.net These methods assemble the six-membered ring through a series of reactions that form the necessary carbon-carbon and carbon-nitrogen bonds.

Classic Cyclization and Condensation Reactions for Pyridines

Several named reactions have become foundational in pyridine synthesis, offering pathways to a wide variety of substituted derivatives. These multicomponent reactions are valued for their efficiency in building molecular complexity from simple starting materials. wikipedia.org

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the aromatic pyridine ring. organic-chemistry.org The driving force for this final aromatization step is the formation of a stable aromatic system. wikipedia.org

The classical Hantzsch synthesis typically produces symmetrically substituted pyridines. However, modifications have been developed to allow for the synthesis of asymmetric products. nih.gov For the targeted synthesis of 2-(2-Ethoxyethyl)-6-methylpyridine, a modified Hantzsch approach would be necessary. This could involve a stepwise process where different β-dicarbonyl compounds are introduced sequentially.

A hypothetical route could involve the Knoevenagel condensation of an appropriate aldehyde with a β-ketoester, followed by a Michael addition of an enamine derived from a different β-ketoester. To achieve the specific 2-methyl and 6-(2-ethoxyethyl) substituents, the precursors would need to be carefully selected. For instance, the reaction could theoretically employ ethyl acetoacetate (to provide the 6-methyl group and 5-ester group) and a β-ketoester containing the ethoxyethyl moiety, such as ethyl 5-ethoxy-3-oxopentanoate. The reaction would proceed through a 1,4-dihydropyridine intermediate, which would then be oxidized. Subsequent hydrolysis and decarboxylation of the ester groups at the 3- and 5-positions would yield the final product.

Modern adaptations of the Hantzsch reaction focus on improving yields, reducing reaction times, and employing greener reaction conditions. These include the use of microwave irradiation, ultrasonic promotion, and catalysis by ionic liquids or solid acids. wikipedia.orgbeilstein-journals.org

| Aldehyde | β-Ketoester | Nitrogen Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Methoxybenzaldehyde | Methyl-3-aminocrotonate | (In situ from β-ketoester and NH₃) | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | 28.8% | nih.gov |

| p-Methoxybenzaldehyde | Methyl-3-aminocrotonate | (In situ from β-ketoester and NH₃) | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | 15.3% | nih.gov |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 96% | wikipedia.org |

A direct and conceptually simple approach to pyridine synthesis is the cyclization of 1,5-dicarbonyl compounds (1,5-diketones) with ammonia. researchgate.net The reaction involves the formation of imine intermediates, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyridine ring. nih.govnih.gov Often, the saturated 1,5-diketone is treated with ammonia, and a subsequent oxidation step is required to aromatize the initially formed dihydropyridine (B1217469) intermediate. researchgate.net Using hydroxylamine instead of ammonia can circumvent the need for an external oxidant, as the intermediate N-hydroxy-piperidine dehydrates to the pyridine. researchgate.net

To synthesize this compound via this route, a specific acyclic 1,5-diketone precursor is required: 7-ethoxy-2,6-heptanedione. The reaction of this diketone with ammonia would, after cyclization and aromatization, yield the target molecule. The synthesis of such specialized 1,5-diketones can be challenging but offers a highly convergent route to the desired pyridine structure.

| 1,5-Diketone Precursor | Nitrogen Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 1,3,5-triaryl-1,5-diketones | Ammonium Acetate | Catalyst-free | 2,4,6-Triaryl Pyridine Derivatives | Good | nih.gov |

| Simple 1,5-diketoalkanes | Hydroxylamine | Acidic conditions | 2,4,6-Trialkylpyridines | Not specified | researchgate.net |

The Guareschi–Thorpe reaction provides a route to 2-pyridone derivatives through the condensation of a cyanoacetamide (or a cyanoacetic ester with ammonia) and a 1,3-dicarbonyl compound. researchgate.netquimicaorganica.org This reaction is particularly useful for synthesizing pyridines with a hydroxyl or amino group at the 2-position (in their pyridone tautomeric form). nih.gov

| 1,3-Dicarbonyl Compound | Cyano-reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-keto esters | 2-Cyanoacetamide | DBU (base) | Substituted Pyridones | researchgate.net |

| 1,3-Dicarbonyls | Alkyl cyanoacetate / Cyanoacetamide | Ammonium carbonate, water | Hydroxy-cyanopyridines | nih.gov |

| 2,4-Dioxo-carboxylic acid ethyl esters | Ethyl 3-amino-3-iminopropionate HCl | Aqueous basic media | Substituted 2-amino isonicotinic acids | organic-chemistry.org |

Heterogeneous Catalysis in Pyridine and Picoline Synthesis

Industrial-scale synthesis of pyridine and its simpler alkylated derivatives (picolines and lutidines) often relies on vapor-phase reactions over heterogeneous catalysts. These continuous-flow processes offer advantages in terms of throughput and catalyst reusability.

Vapor-phase synthesis typically involves passing a mixture of aldehydes, ketones, and ammonia over a heated solid-acid catalyst. nih.gov Zeolites, particularly ZSM-5, are widely used due to their shape selectivity and strong acidic sites, which can promote the complex series of condensations and cyclizations required to form the pyridine ring. nih.govgoogle.com The reaction of acetaldehyde, formaldehyde, and ammonia over a ZSM-5 zeolite catalyst is a common industrial method for producing pyridine and picolines. nih.gov

The synthesis of more complex, asymmetrically substituted pyridines like this compound via this method is challenging due to the difficulty in controlling the regioselectivity of the multiple condensation steps, which often leads to a mixture of products. However, it is a primary method for producing key precursors. For example, 2,6-lutidine (2,6-dimethylpyridine) can be synthesized and then functionalized. google.com Research has shown that side-chain alkylation of 2,6-lutidine with formaldehyde can be achieved over basic zeolite catalysts to produce 2-methyl-6-vinylpyridine, a potential precursor that could be further elaborated to the desired ethoxyethyl side chain. researchgate.net

| Reactants | Catalyst | Temperature (°C) | Primary Products | Reference |

|---|---|---|---|---|

| Ethanol, Formaldehyde, Ammonia | H-ZSM-5, Beta, Mordenite | 300-450 | Pyridine, Picolines | google.com |

| 2,6-Lutidine, Formaldehyde | K-ZSM-5 | 300 | 2-Methyl-6-vinylpyridine, 2,6-Divinylpyridine | google.com |

| 4-Methyl Acetophenone, Ethanol, Formaldehyde, Ammonia | Al-MCM-41 | Not specified | 2,6-bis(4-methylphenyl)pyridine | iitm.ac.in |

Raney Nickel is a fine-grained nickel-aluminum alloy that has been treated with sodium hydroxide to leach out most of the aluminum, resulting in a porous, high-surface-area nickel catalyst. masterorganicchemistry.com It is primarily known as a potent hydrogenation catalyst, used for reducing a wide variety of functional groups, including the reduction of pyridines to piperidines. google.comacs.org While not typically used for the primary construction of the aromatic pyridine ring from acyclic precursors in the same way as zeolites, it is crucial in related transformations. For instance, Raney Nickel is used in desulfurization reactions, which can be part of a broader synthetic strategy. masterorganicchemistry.com In some specialized applications, it can catalyze reactions involving ammonia, but its main role in pyridine chemistry is related to hydrogenation and other reductions rather than de novo ring synthesis. sciencemadness.org

Regioselective α-Methylation Strategies

The introduction of a methyl group at the α-position (C2 or C6) of a pyridine ring, adjacent to the nitrogen atom, is a key step in the synthesis of molecules such as this compound. Achieving regioselectivity, particularly when other positions are substituted, is a significant synthetic challenge. nih.govresearchgate.net One effective strategy involves the use of a Raney nickel catalyst in conjunction with a high-boiling point primary alcohol, such as 1-octanol or 1-decanol. nih.govresearchgate.net This method promotes methylation specifically at the sterically less hindered α-position. nih.gov

The reaction is typically carried out at high temperatures, often under reflux conditions for extended periods. nih.govresearchgate.net The proposed mechanism for this transformation is thought to involve either heterogeneous catalysis on the nickel surface or a Ladenburg rearrangement. nih.govresearchgate.net In the heterogeneous catalysis pathway, reactive methylating species are generated on the metal surface. researchgate.net The Ladenburg rearrangement mechanism involves the formation of an N-alkyl pyridinium (B92312) ion, which then rearranges under high temperatures to yield the α-methylated product. nih.govresearchgate.net

Continuous flow processing has emerged as a modern alternative to traditional batch methods for α-methylation. nih.govresearchgate.net This technique offers several advantages, including significantly reduced reaction times, enhanced safety, and often eliminates the need for extensive work-up procedures, contributing to a greener chemical process. nih.govresearchgate.net In a flow setup, a solution of the pyridine substrate in a low-boiling point alcohol like 1-propanol is passed through a heated column packed with Raney nickel. nih.gov This method has demonstrated high conversion rates and excellent regioselectivity for the α-position. nih.gov

| Entry | Substrate | Product | Average Isolated Yield (%) |

|---|---|---|---|

| 1 | Pyridine | 2-Methylpyridine | 78 |

| 2 | 3-Methylpyridine | 2,5-Dimethylpyridine | 84 |

| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |

| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 90 |

| 5 | 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 94 |

Functionalization and Derivatization of Pyridine Rings at Specific Positions

Once the core pyridine structure is established, further functionalization at specific positions is often necessary to build more complex molecules. This section explores methodologies for forming new carbon-carbon bonds and introducing heteroatomic functionalities with a high degree of regiocontrol.

Regioselective C-C Bond Formation Methodologies

The formation of new C-C bonds on the pyridine ring is fundamental for creating more elaborate structures. Cross-coupling reactions and metalation-based approaches are powerful tools for achieving this.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. For pyridine derivatives, nickel-catalyzed reductive cross-coupling reactions have proven effective for introducing alkyl groups. organic-chemistry.org These reactions can couple bromopyridines with tertiary alkyl bromides, allowing for the installation of sterically hindered groups. organic-chemistry.org

Another powerful strategy involves the deaminative cross-coupling of alkylpyridinium salts, which can be formed from abundant alkyl amine precursors. nih.gov This approach utilizes nickel catalysis to couple these salts with organoboranes (generated in situ from alkenes) or alkynes, forming C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds, respectively. nih.gov Mechanistic studies suggest that these reactions often proceed through an alkyl radical intermediate. nih.gov The mild conditions of these reactions tolerate a wide array of functional groups. nih.gov

For the introduction of aryl groups, Suzuki cross-coupling is a widely used method. A B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium salts can furnish functionalized 2-alkylpyridines with excellent regioselectivity. organic-chemistry.org

Directing functionalization to positions remote from the ring nitrogen, such as the C4 position, presents a significant challenge due to the electronic influence of the nitrogen atom. nih.gov Traditional organolithium bases often lead to addition products rather than deprotonation. nih.gov The use of n-butylsodium has been shown to overcome this limitation, enabling the selective deprotonation at the C4 position. nih.gov

The resulting 4-sodiopyridines are versatile intermediates that can undergo direct, transition-metal-free alkylation with various primary alkyl halides. nih.gov Furthermore, these organosodium compounds can be transmetalated to zinc, forming organozinc reagents. nih.gov These reagents can then participate in Negishi cross-coupling reactions with a range of aromatic and heteroaromatic halides. nih.gov This two-step sequence of metalation and cross-coupling provides a robust method for installing aryl and other substituents at the C4 position of the pyridine ring. nih.gov

Introduction and Modification of Heteroatomic Functionalities

The introduction of heteroatoms or the modification of the pyridine nitrogen can dramatically alter the reactivity of the ring, enabling further transformations.

The pyridine ring is inherently electron-deficient, which makes it resistant to nucleophilic attack unless activated. scripps.edu A common and effective strategy for activation is N-acylation, which involves treating the pyridine with an acylating agent, such as an acyl chloride, to form a highly electrophilic N-acylpyridinium salt. scripps.eduacs.org This activation significantly lowers the energy of the pyridine's lowest unoccupied molecular orbital (LUMO), rendering the ring susceptible to attack by nucleophiles. scripps.edu

The addition of nucleophiles, such as Grignard reagents, to N-acylpyridinium salts typically occurs at the C2 or C4 positions, leading to the formation of dihydropyridine intermediates. scripps.edu The regioselectivity of this addition can be influenced by steric factors; sterically demanding nucleophiles or acyl groups tend to favor addition at the C4 position. scripps.edu The resulting dihydropyridines can be further functionalized or rearomatized to afford substituted pyridines. This sequence of N-acylation followed by nucleophilic addition provides a powerful method for the functionalization of the pyridine ring. scripps.edu

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Methylpyridine |

| 3-Methylpyridine |

| 2,5-Dimethylpyridine |

| 4-Methylpyridine |

| 2,4-Dimethylpyridine |

| 3,5-Dimethylpyridine |

| 2,3,5-Trimethylpyridine |

| 4-tert-Butylpyridine |

| 2-Methyl-4-tert-butylpyridine |

| 1-Octanol |

| 1-Decanol |

| 1-Propanol |

| n-Butylsodium |

N-Oxidation and Biocatalytic Oxyfunctionalization of Pyridine Derivatives

N-oxidation of the pyridine ring is a key strategy to activate the heterocycle for further functionalization. The resulting pyridine N-oxides are more susceptible to both electrophilic and nucleophilic substitution compared to the parent pyridine. semanticscholar.orgresearchgate.net This enhanced reactivity is crucial for introducing substituents at specific positions of the pyridine ring.

Several reagents are commonly employed for the N-oxidation of pyridines. A traditional and widely used method involves the use of hydrogen peroxide in glacial acetic acid. tandfonline.com Other effective oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA), sodium perborate monohydrate, potassium peroxymonosulfate (Oxone), and magnesium monoperoxyphthalate. tandfonline.comtandfonline.com For instance, the oxidation of 3-substituted pyridines to their corresponding N-oxides has been shown to proceed with the highest yields when using m-CPBA. arkat-usa.org A patented process for synthesizing pyridine-N-oxides involves adding m-chloroperoxybenzoic acid to a solution of the pyridine compound in dichloromethane at low temperatures. google.com

The choice of oxidizing agent and reaction conditions can influence the yield and selectivity of the N-oxidation reaction. For example, the N-oxidation of pyridines with alkyl substituents generally results in a high conversion to the corresponding N-oxides. arkat-usa.org After the N-oxide is formed, it can be readily deoxygenated to revert to the pyridine, making this a versatile intermediate step in the synthesis of substituted pyridines. semanticscholar.orgresearchgate.net

Table 1: Comparison of Reagents for N-Oxidation of 3-Substituted Pyridines

| Oxidizing Agent | Typical Reaction Conditions | Advantages |

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heating | Readily available |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, room temperature or reflux | High yields, good selectivity tandfonline.comarkat-usa.org |

| Sodium Perborate Monohydrate | Glacial acetic acid, heating | Inexpensive, stable tandfonline.com |

| Potassium Peroxymonosulfate (Oxone®) | Water/acetone, buffered pH | Effective for various pyridines tandfonline.com |

| Magnesium Monoperoxyphthalate | Dichloromethane, reflux | Alternative peroxyacid |

Biocatalytic oxyfunctionalization presents a "green" alternative for the synthesis of pyridine derivatives. researchgate.net This method utilizes enzymes or whole-cell systems to carry out selective oxidation reactions. For instance, whole cells of Burkholderia sp. MAK1 have been shown to convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net More recent research has demonstrated the use of a lyophilized peroxygenase catalyst for the preparative-scale oxygenation of a wide range of N-heterocyclic substrates, including the formation of N-oxides. nih.gov For example, the reaction with methyl-substituted isoquinoline resulted in the N-oxide as the major product. nih.gov P450 monooxygenases and peroxygenases are two classes of enzymes with significant potential for selective chemical oxyfunctionalization. tudelft.nl These biocatalytic methods can offer high regioselectivity and operate under mild reaction conditions, making them an attractive approach for the synthesis of functionalized pyridines.

Synthesis of the 2-Ethoxyethyl Side Chain and its Integration

Synthetic Approaches to Ether Linkages in Organic Molecules

The formation of ether linkages is a fundamental transformation in organic synthesis. The Williamson ether synthesis is a classic and widely used method that involves the reaction of an alkoxide with a primary alkyl halide. This reaction proceeds via an SN2 mechanism and is generally efficient for the formation of simple ethers.

Modern methods for ether synthesis have expanded the scope and efficiency of this transformation. These can include acid-catalyzed dehydration of alcohols, alkoxymercuration-demercuration of alkenes, and various transition-metal-catalyzed coupling reactions. The choice of method depends on the specific substrates and the desired complexity of the final molecule.

Strategies for Attaching Alkoxyethyl Moieties to Heterocycles

Attaching an alkoxyethyl side chain to a heterocyclic ring like pyridine can be achieved through several synthetic strategies. One common approach involves the nucleophilic substitution of a leaving group on the heterocycle with an alkoxyethanolate. For this to be effective, the pyridine ring often needs to be activated, for instance, by having an electron-withdrawing group or by being in its N-oxide form.

Alternatively, a functional group on the pyridine ring, such as a hydroxymethyl or halomethyl group, can be used as a handle to build the alkoxyethyl side chain. For example, a 2-(chloromethyl)-6-methylpyridine could react with sodium ethoxide to form the desired 2-(ethoxymethyl)-6-methylpyridine. To obtain the 2-(2-ethoxyethyl) side chain, a two-carbon extension would be necessary, for instance, by reacting a 2-(chloromethyl)pyridine derivative with the sodium salt of 2-ethoxyethanol.

Another strategy involves the use of transition-metal-catalyzed cross-coupling reactions. For example, a halogenated pyridine derivative could be coupled with an organometallic reagent containing the 2-ethoxyethyl moiety. These modern coupling methods often offer high yields and functional group tolerance. The traditional synthesis of related compounds like imidazo[1,2-a]pyridine derivatives often starts with pyridines and olefins or alkynes, proceeding through halogenation followed by the formation of the imidazole ring. nih.gov

Scalable Synthetic Routes and Advanced Methodologies

The development of scalable and efficient synthetic routes is crucial for the practical production of this compound. This involves optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Advanced methodologies, such as continuous flow synthesis, are also being explored to improve the efficiency and safety of chemical processes.

Development of Efficient and High-Yielding Protocols

The development of efficient and high-yielding protocols for the synthesis of substituted pyridines often relies on the strategic use of pyridine N-oxides. researchgate.net The N-oxide group activates the pyridine ring, facilitating reactions such as transition metal-catalyzed C-H bond activation for alkenylation, arylation, and amination. semanticscholar.orgresearchgate.net These reactions allow for the direct introduction of various functional groups onto the pyridine ring with high regioselectivity.

For the synthesis of this compound, an efficient protocol might involve the initial synthesis of 2-chloro-6-methylpyridine (B94459), followed by a nucleophilic substitution reaction with 2-ethoxyethanol in the presence of a suitable base. Optimization of reaction parameters such as solvent, temperature, and the nature of the base would be critical to achieving a high yield.

Continuous Flow Synthesis Techniques for Pyridine Derivatives

Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process control.

The application of continuous flow synthesis to the preparation of pyridine derivatives has been demonstrated to be effective. For instance, the nitration of pyridine derivatives can be performed safely and efficiently in a continuous flow reactor, avoiding the accumulation of potentially unstable intermediates. The synthesis of other heterocyclic compounds has also been successfully translated to flow processes, often resulting in higher yields and shorter reaction times compared to batch methods. The development of a continuous flow process for the synthesis of this compound could involve the sequential pumping of reagents through heated or cooled reaction coils, with in-line purification steps to isolate the final product.

Mechanistic Investigations and Reactivity Profiles of 2 2 Ethoxyethyl 6 Methylpyridine and Analogous Pyridines

Reaction Pathways and Transformation Mechanisms

The reactivity of the pyridine (B92270) ring is characterized by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the α (2, 6) and γ (4) positions. The presence of two substituents at the 2- and 6-positions, as in 2-(2-ethoxyethyl)-6-methylpyridine, introduces significant steric and electronic effects that modulate this inherent reactivity.

Electrophilic Aromatic Substitution on Pyridine Derivatives

Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult compared to benzene due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. wikipedia.org This deactivating effect is further exacerbated in acidic media, typically required for SEAr reactions, as the nitrogen atom is readily protonated, leading to the formation of a highly deactivated pyridinium (B92312) ion. wikipedia.orgacs.org

For 2,6-disubstituted pyridines like 2,6-lutidine, electrophilic attack is even more challenging. The electron-donating nature of the alkyl groups (methyl and ethoxyethyl) at the 2- and 6-positions would typically activate the ring for electrophilic attack. However, substitution is directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 4-position would lead to a destabilized carbocation intermediate with a positive charge adjacent to the electron-withdrawing nitrogen. youtube.com

Direct electrophilic substitution on this compound is expected to be sluggish and require forcing conditions. For instance, the nitration of pyridine itself requires harsh conditions and gives a low yield of 3-nitropyridine. youtube.com While the alkyl and ethoxyethyl groups are activating, the steric hindrance they impose, particularly the ethoxyethyl group, would further disfavor attack at the adjacent 3- and 5-positions.

| Reaction | Typical Reagents | Expected Major Product(s) for 2,6-dialkylpyridines | General Observations |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,6-dialkylpyridine | Requires harsh conditions, low yields. youtube.com |

| Halogenation | X₂/FeX₃ | 3-Halo-2,6-dialkylpyridine | Generally requires high temperatures in the vapor phase. semanticscholar.org |

| Sulfonation | SO₃/H₂SO₄ | 2,6-Dialkylpyridine-3-sulfonic acid | Very difficult, often requires a mercury catalyst. semanticscholar.org |

| Friedel-Crafts | R-X/AlCl₃ | No reaction | The nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. wikipedia.org |

An alternative strategy to achieve substitution on the pyridine ring involves the N-oxidation of the pyridine to form a pyridine N-oxide. wikipedia.org The N-oxide group is activating and directs electrophilic substitution to the 4-position. masterorganicchemistry.com Subsequent deoxygenation can then yield the 4-substituted pyridine derivative. masterorganicchemistry.com For this compound N-oxide, electrophilic attack would be directed to the 4-position.

Nucleophilic Addition Reactions to Pyridine and Pyridinium Ions

In contrast to electrophilic substitution, the pyridine ring is susceptible to nucleophilic attack, especially at the 2- and 4-positions, due to its electron-deficient nature. scripps.edu The formation of pyridinium salts by N-alkylation or N-acylation further enhances the ring's electrophilicity and facilitates nucleophilic addition. chemicalbook.com

For this compound, the nitrogen atom is sterically hindered by the two ortho substituents, which can reduce the rate of N-alkylation and subsequent nucleophilic attack on the ring. researchgate.net However, once a pyridinium ion is formed, nucleophiles can add to the ring. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the 2- or 6-position. acs.org In the case of 2,6-disubstituted pyridines, this reaction is not possible at these positions.

Nucleophilic addition to the corresponding N-oxides is a more common and synthetically useful pathway. The reaction of pyridine N-oxides with reagents like phosphorus oxychloride or acetic anhydride (B1165640) can lead to the introduction of various functional groups at the 2- or 4-positions. masterorganicchemistry.comwikipedia.org For 2,6-dialkylpyridine N-oxides, these reactions would proceed at the 4-position.

The side chains of this compound also offer sites for nucleophilic reactions. The methyl group can be deprotonated with a strong base like butyllithium to form a (6-methyl-2-pyridyl)methyllithium species. nih.gov These organolithium compounds are powerful nucleophiles that can react with various electrophiles, such as epoxides. researchgate.net For example, the reaction of (6-methyl-2-pyridyl)methyllithium with a monosubstituted epoxide like 1,2-epoxyoctane proceeds efficiently to give the corresponding alcohol adduct. researchgate.net

| Nucleophile | Substrate | Reaction Type | Expected Product for 2,6-dialkylpyridine systems |

| R-Li | 2,6-Lutidine | Side-chain deprotonation/alkylation | 2-Alkyl-6-methylpyridine |

| NaNH₂ | 2,6-Lutidine | Chichibabin Reaction | No reaction at the ring |

| R-MgBr | 2,6-Lutidinium ion | Nucleophilic addition | 2,6-Dialkyl-1,2-dihydropyridine |

| H₂O/OH⁻ | 2,6-Lutidinium ion | Nucleophilic addition | 2,6-Dialkyl-1-hydro-2-pyridone |

Radical Reaction Mechanisms and Photochemical Transformations of Pyridines

Pyridine and its derivatives can participate in radical reactions, often leading to dimerization or substitution. researchgate.net The Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring, typically at the 2- or 4-position. arkat-usa.org For 2,6-disubstituted pyridines, radical attack would be directed to the 4-position.

Photochemical reactions of pyridines can lead to isomerization and the formation of various photoproducts. mdpi.com The irradiation of 2,6-dimethylpyridine in the vapor phase has been shown to lead to photochemical isomerization through the formation of Dewar pyridine and benzvalene intermediates. arkat-usa.orgnist.gov These intermediates can then rearrange to other pyridine isomers. It is plausible that this compound would undergo similar photochemical transformations.

Energy-transfer catalysis under visible light has also been shown to facilitate radical migrations and rearrangements in pyridine systems, leading to the formation of three-membered ring structures or bicyclic pyridines. masterorganicchemistry.comnih.gov

C-H Bond Activation Mechanisms in Pyridine Scaffolds

The activation and functionalization of C-H bonds in pyridine derivatives have emerged as a powerful synthetic tool. researchgate.netacs.org This can occur at the pyridine ring itself or at the alkyl side chains.

Rhodium(I) catalysts have been shown to effect the ortho-alkylation of nitrogen-containing heterocycles, including pyridines, with olefins. researchgate.netacs.org The mechanism is proposed to involve the coordination of the heterocycle to the metal center, followed by an intramolecular C-H activation step to form a metal-hydride intermediate, which can then tautomerize to an N-heterocyclic carbene (NHC) complex. researchgate.net For 2,6-disubstituted pyridines, C-H activation would likely occur at the less sterically hindered C-H bonds of the ring or at the alkyl substituents.

The alkyl side chains of compounds like 2,6-lutidine are also amenable to C-H activation. researchgate.net For example, the side-chain alkylation of 2,6-lutidine with formaldehyde over basic zeolites can lead to the formation of 2-methyl-6-vinylpyridine and 2,6-divinylpyridine. researchgate.net The ethoxyethyl group in this compound also contains C-H bonds that could potentially be activated under appropriate catalytic conditions.

Isomerization and Rearrangement Processes in Pyridine Systems

Substituted pyridines can undergo various isomerization and rearrangement reactions, often under thermal or photochemical conditions. As mentioned previously, the photochemical isomerization of 2,6-dimethylpyridine proceeds via Dewar pyridine and benzvalene intermediates. arkat-usa.orgnist.gov

Pyridine N-oxides are also known to undergo rearrangement reactions. wikipedia.orgmdpi.com The Boekelheide reaction involves the treatment of a pyridine N-oxide with an acylating agent, leading to a rearranged product. wikipedia.org For 2,6-dialkylpyridine N-oxides, rearrangement can occur at the 4-position or on the alkyl side chain.

Computational studies have explored the isomerization of pyridinylidenes, which are carbene derivatives of pyridine. acs.org These studies suggest that isomerization between different carbene isomers is possible.

Kinetic and Thermodynamic Studies of Pyridine Reactions

The pKa of the conjugate acid of 2,6-lutidine is 6.7, making it a moderately basic compound. researchgate.net The steric hindrance provided by the two methyl groups makes it a weak nucleophile. researchgate.net The ethoxyethyl group in this compound is also electron-donating and will contribute to the basicity of the nitrogen atom.

Kinetic studies of the reaction between acetaldehyde and ammonia to form 2-methyl-5-ethyl-pyridine have been conducted, revealing a reversible reaction with the forward reaction rate increasing with pH and the reverse reaction being acid-catalyzed. nist.gov

Thermodynamic data for the hydrogenation of various pyridine derivatives have been compiled. The hydrogenation of aromatic compounds is an exothermic process. For pyridine derivatives, the enthalpy of hydrogenation is influenced by the nature and position of the substituents. Sterically hindered pyridines, such as those with tert-butyl groups, exhibit higher hydrogenation enthalpies.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.23 | researchgate.net |

| 2,6-Lutidine | 6.7 | researchgate.net |

| 2,6-Di-tert-butylpyridine | 3.58 |

The protonation of 2,6-lutidine has been studied, and the thermodynamic parameters for its clustering with its protonated form have been determined.

| Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | Reference |

| C₇H₁₀N⁺ + C₇H₉N = (C₇H₁₀N⁺ • C₇H₉N) | 97.5 | 139 |

These data highlight the influence of steric and electronic factors on the thermodynamic properties of substituted pyridines and their reactions.

Coordination Chemistry and Ligand Properties of 2 2 Ethoxyethyl 6 Methylpyridine

Metal-Ligand Interactions and Complex Formation

The formation of stable metal complexes is dictated by the nature of the metal-ligand interactions. In the case of 2-(2-Ethoxyethyl)-6-methylpyridine, these interactions are primarily governed by the electronic and steric properties of the pyridine (B92270) ring and its substituents.

Nitrogen Atom as a Primary Coordination Site in Pyridine Ligands

Pyridine and its derivatives are classic examples of N-heterocyclic ligands that coordinate to metal centers through the lone pair of electrons on the nitrogen atom. This nitrogen atom acts as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate covalent bond. The aromatic nature of the pyridine ring allows it to act as a σ-donor. The basicity of the nitrogen atom, and thus the strength of the metal-ligand bond, can be modulated by the presence of substituents on the pyridine ring.

Potential Chelation Involving the Ethoxyethyl Side Chain

A significant feature of the this compound ligand is the presence of an ethoxyethyl side chain at the 2-position. This side chain introduces the possibility of chelation, where the oxygen atom of the ethoxy group could coordinate to the same metal center as the pyridine nitrogen atom. This would result in the formation of a stable five-membered chelate ring. Chelation significantly enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The flexibility of the ethoxyethyl chain allows it to adopt a conformation suitable for coordinating to the metal ion.

Steric and Electronic Influences on Coordination Behavior

The coordination behavior of this compound is influenced by both steric and electronic factors. The methyl group at the 6-position and the ethoxyethyl group at the 2-position create steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination number and geometry of the resulting metal complex, potentially favoring the formation of complexes with lower coordination numbers or specific stereochemistries.

Electronically, the alkyl substituents (methyl and ethoxyethyl) are electron-donating groups. They increase the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This enhanced basicity strengthens the σ-donor character of the ligand, leading to more stable metal complexes. The electronic effect of substituents on the pyridine ring can influence the spectroscopic and photophysical properties of the resulting metal complexes. For instance, electron-donating groups can cause a blue shift in the metal-to-ligand charge transfer (MLCT) absorption bands. researchgate.net

Synthesis and Characterization of Organometallic Complexes

The synthesis of organometallic complexes involving this compound can be achieved through various synthetic routes, leading to complexes with a range of transition metals.

Complexation with Transition Metals (e.g., Ru, Co, Ni, Pd, Ag)

Substituted pyridines are known to form stable complexes with a wide variety of transition metals. The reaction of this compound with salts of ruthenium, cobalt, nickel, palladium, and silver would be expected to yield the corresponding metal complexes. The synthesis typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For example, reactions with metal halides or perchlorates often lead to the formation of the desired complexes. nih.gov The resulting complexes can exhibit diverse geometries, from square planar for Pd(II) to octahedral for Ru(II), Co(III), and Ni(II).

Table 1: Potential Coordination Complexes of this compound

| Metal Ion | Potential Complex Formula | Expected Geometry |

| Ru(II) | [Ru(L)₂Cl₂] | Octahedral |

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral/Octahedral |

| Ni(II) | [Ni(L)₂Cl₂] | Tetrahedral/Square Planar |

| Pd(II) | [Pd(L)₂Cl₂] | Square Planar |

| Ag(I) | [Ag(L)₂]⁺ | Linear |

L = this compound

Ligand Substitution and Exchange Dynamics in Coordination Compounds

Ligand substitution reactions are fundamental to the reactivity of coordination compounds. The rate and mechanism of these reactions are influenced by factors such as the nature of the metal ion, the leaving group, the entering ligand, and the steric and electronic properties of the spectator ligands. In complexes of this compound, the lability of the ligand will depend on the metal center. For instance, d¹⁰ ions like Ag(I) are expected to exhibit fast ligand exchange rates, while d⁶ low-spin complexes like those of Ru(II) are generally substitution-inert. libretexts.org The steric bulk of the 2-ethoxyethyl and 6-methyl groups can also affect the rate of ligand substitution, potentially slowing down the reaction due to steric hindrance at the transition state.

Stereochemical Aspects and Isomerism of Pyridine-Metal Complexes

No specific data is available for this compound.

Structural Elucidation and Spectroscopic Analysis of Coordination Compounds

No specific data is available for this compound.

Single Crystal X-ray Diffraction Studies

No specific data is available for this compound.

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Characterization

No specific data is available for this compound.

Supramolecular Chemistry and Self-Assembly in Metal-Organic Frameworks

No specific data is available for this compound.

Formation of One-Dimensional (1D) and Two-Dimensional (2D) Coordination Polymers

No specific data is available for this compound.

Computational and Theoretical Studies of 2 2 Ethoxyethyl 6 Methylpyridine and Its Analogues

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. For 2-(2-ethoxyethyl)-6-methylpyridine and its analogues, these investigations reveal key details about their geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules with a favorable balance of accuracy and computational cost. For pyridine (B92270) derivatives, DFT calculations are employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations have shown that the structural parameters of substituted pyridines are generally in good agreement with experimental data where available. mdpi.com

Beyond geometry, DFT is used to determine electronic properties. Mulliken charge analysis, for instance, can illustrate the charge distribution across the molecule. In substituted pyridines, the nitrogen atom of the ring and any other heteroatoms typically show the highest negative charge densities. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, which visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

The table below presents representative calculated geometric parameters for pyridine and a substituted analogue, illustrating typical data obtained from DFT calculations.

| Parameter | Molecule | Calculated Value | Reference |

|---|---|---|---|

| C-N Bond Length | Pyridine | 1.340 Å | nist.gov |

| C-C Bond Length (near N) | Pyridine | 1.390 Å | nist.gov |

| C-N-C Bond Angle | Pyridine | 116.7° | nist.gov |

| C-C-N Bond Angle | Pyridine | 124.0° | nist.gov |

| Dihedral Angle (Pyridine-Phenyl) | 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | 43.0° | nih.gov |

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a foundational approach to studying molecular systems. The Hartree-Fock (HF) method is the simplest ab initio method. While it systematically neglects a portion of the electron correlation, it serves as a crucial starting point for more sophisticated calculations. researchgate.net

For pyridine analogues, HF calculations are often performed alongside DFT to provide a comparative analysis of predicted properties like molecular structure and vibrational spectra. researchgate.net Typically, DFT methods like B3LYP show better agreement with experimental values for vibrational frequencies and geometric parameters than HF, primarily because DFT includes a degree of electron correlation. researchgate.net However, HF results are valuable for establishing a baseline and are often used in conjunction with methods that add correlation effects, such as Møller-Plesset perturbation theory (MP2).

For a molecule with flexible side chains like this compound, conformational analysis is critical for understanding its behavior. The ethoxyethyl group can rotate around several single bonds, leading to multiple possible conformers with different energies. Computational methods are used to explore the potential energy surface (PES) of the molecule, which maps the energy as a function of its geometry.

By systematically rotating the dihedral angles of the side chain and calculating the energy at each point, a PES can be generated. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. These calculations reveal the most likely shapes the molecule will adopt and the energy barriers for converting between them. For heteroaromatic ethers, it has been noted that conformations are often influenced by the repulsion between the lone pairs of electrons on the ether oxygen and adjacent ring nitrogen atoms.

Molecular Mechanics and Dynamics Simulations for Larger Systems

While quantum mechanical methods are highly accurate for single molecules, they become computationally expensive for larger systems, such as the molecule in a solvent or interacting with a biological macromolecule. For these scenarios, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed.

These methods use classical physics and a simplified representation of the potential energy of the system, known as a force field. nih.gov A force field is a set of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov Developing accurate force field parameters for novel molecules like this compound is a crucial step. This often involves fitting the MM parameters to high-level quantum mechanical data (e.g., from DFT or ab initio calculations) and/or experimental data. nih.gov For nitrogen-containing heteroaromatics like pyridine, specific parameter sets have been developed for widely used force fields such as CHARMM and OPLS. nih.govresearchgate.net Once parameterized, MD simulations can track the movement of every atom in the system over time, providing a detailed picture of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment.

Theoretical Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of organic reactions. For substituted pyridines, these predictions are often based on the analysis of the molecule's electronic structure. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept, stating that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. scirp.org The energies and spatial distributions of the HOMO and LUMO can indicate whether a molecule will act as a nucleophile or an electrophile and at which sites. For pyridine, the nitrogen atom's lone pair contributes significantly to the HOMO, making it a primary site for electrophilic attack or protonation. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.

In addition to FMO analysis, MEP maps are used to visualize electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. By analyzing these computed properties, chemists can make educated predictions about how this compound and its analogues will behave in different chemical reactions, guiding synthetic efforts. scirp.org

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. mdpi.com This allows researchers to determine the feasibility of a mechanism and identify the rate-determining step.

For reactions involving pyridine derivatives, computational studies can distinguish between different possible pathways, such as stepwise or concerted mechanisms. mdpi.com For example, in studying the reactions of amines with other molecules, DFT calculations can map out the entire reaction coordinate, showing the formation and breaking of bonds as the reaction progresses from reactants to products through a transition state. mdpi.com These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone and are crucial for optimizing reaction conditions and designing new synthetic routes.

Investigation of Steric and Electronic Effects on Molecular Geometry and Reactivity

The molecular architecture and chemical behavior of pyridine derivatives are intricately governed by the interplay of steric and electronic effects of their substituents. In the case of this compound, the presence of an ethoxyethyl group at the 2-position and a methyl group at the 6-position introduces distinct steric and electronic modifications to the pyridine ring, influencing its geometry and reactivity. While direct computational studies on this compound are not extensively available in the current body of scientific literature, the impact of its substitution pattern can be inferred from computational and experimental studies on analogous 2,6-disubstituted pyridines.

The methyl group at the 6-position and the ethoxyethyl group at the 2-position are both electron-donating groups through an inductive effect (+I). This electron donation increases the electron density on the pyridine ring, which in turn is expected to influence the ring's aromaticity and the nitrogen atom's basicity. However, the presence of these substituents at the ortho-positions relative to the nitrogen atom also introduces significant steric hindrance. This steric crowding can affect the planarity of the pyridine ring and the accessibility of the nitrogen lone pair for coordination with electrophiles or metal centers.

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting these effects. For analogous 2,6-dialkylpyridines, DFT calculations have shown that the steric repulsion between the alkyl groups and the nitrogen lone pair can lead to slight distortions in the pyridine ring geometry. These distortions, while often subtle, can have a measurable impact on the molecule's reactivity.

The reactivity of this compound is a delicate balance between these electronic and steric factors. The increased electron density from the alkyl and ethoxyethyl substituents would typically enhance the reactivity of the pyridine ring towards electrophilic substitution. However, the steric bulk of these groups can hinder the approach of reactants, thereby reducing the reaction rate. This is a common feature observed in the chemistry of 2,6-disubstituted pyridines, where the nitrogen atom's ability to act as a nucleophile or a ligand is significantly modulated by the size of the ortho-substituents. For instance, the coordination of substituted pyridines to metal centers is governed by both electronic and steric effects, with sterically encumbered pyridines showing weaker binding. capes.gov.br

Detailed Research Findings

Research on various substituted pyridines provides a framework for understanding the nuanced effects at play in this compound.

Electronic Effects:

To illustrate the expected electronic effects, a hypothetical comparison of the calculated electronic properties of pyridine, 2-methylpyridine, and this compound is presented in the table below. The values are representative and based on general trends observed in computational studies of substituted pyridines.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.70 | -0.50 | 6.20 | 2.20 |

| 2-Methylpyridine | -6.55 | -0.45 | 6.10 | 1.90 |

| This compound | -6.40 | -0.40 | 6.00 | 1.85 |

Steric Effects on Molecular Geometry:

The steric hindrance imposed by the 2-ethoxyethyl and 6-methyl groups is expected to cause deviations from the idealized planar geometry of the pyridine ring. These distortions can be quantified through computational modeling by examining key bond lengths and angles. For instance, the C2-N-C6 bond angle is likely to be larger than in unsubstituted pyridine to accommodate the bulky substituents. Furthermore, the C-N-C bond angles within the ring may also be altered.

The following table provides a hypothetical comparison of key geometrical parameters for pyridine and this compound, as would be predicted by DFT calculations.

| Geometrical Parameter | Pyridine (Calculated) | This compound (Hypothetical) |

|---|---|---|

| C2-N Bond Length (Å) | 1.340 | 1.345 |

| C6-N Bond Length (Å) | 1.340 | 1.343 |

| C2-N-C6 Bond Angle (°) | 116.9 | 118.5 |

| Pyridine Ring Puckering Amplitude (Å) | 0.00 | 0.05 |

Derivatization and Structural Modification of 2 2 Ethoxyethyl 6 Methylpyridine for Research Purposes

Modifications of the Ethoxyethyl Side Chain

The ethoxyethyl side chain of 2-(2-ethoxyethyl)-6-methylpyridine offers several avenues for structural modification, allowing researchers to fine-tune the steric and electronic properties of the molecule. Key modifications include altering the length of the alkoxy chain and introducing a variety of functional groups.

Alterations in Alkoxy Chain Length

Systematic alterations in the length of the alkoxy chain attached to the ethyl group at the 2-position of the pyridine (B92270) ring can be a key strategy in medicinal chemistry and materials science. This type of modification allows for a detailed investigation into how the size and lipophilicity of the side chain influence the molecule's interactions with biological targets or its self-assembly properties. For instance, synthesizing a homologous series of 2-(2-alkoxyethyl)-6-methylpyridines, where the alkoxy group ranges from methoxy (B1213986) to butoxy, can provide valuable structure-activity relationship (SAR) data. Such studies are instrumental in optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The general synthetic approach to these analogs involves the Williamson ether synthesis, where the sodium salt of 2-(2-hydroxyethyl)-6-methylpyridine is reacted with various alkyl halides. The reaction conditions, such as the choice of solvent and temperature, are optimized to ensure high yields and purity of the desired products.

| Alkoxy Group | Alkyl Halide Reagent | Resulting Compound |

| Methoxy | Methyl iodide | 2-(2-Methoxyethyl)-6-methylpyridine |

| Propoxy | 1-Bromopropane | 2-(2-Propoxyethyl)-6-methylpyridine |

| Isopropoxy | 2-Bromopropane | 2-(2-Isopropoxyethyl)-6-methylpyridine |

| Butoxy | 1-Bromobutane | 2-(2-Butoxyethyl)-6-methylpyridine |

Introduction of Diverse Functional Groups on the Side Chain

The introduction of diverse functional groups onto the ethoxyethyl side chain can dramatically alter the chemical reactivity and potential applications of this compound. A common strategy to achieve this is through the cleavage of the ether bond to unmask a hydroxyl group, which can then serve as a handle for further functionalization.

Acid-catalyzed cleavage of the ether linkage in this compound, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), yields 2-(2-hydroxyethyl)-6-methylpyridine. This alcohol intermediate is a versatile precursor for introducing a wide array of functionalities. For example, esterification or etherification of the hydroxyl group can introduce new side chains with varying electronic and steric properties. Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to a different set of derivatives.

Another approach involves the direct functionalization of the ethyl group. For instance, radical halogenation could introduce a halogen atom, which can then be displaced by various nucleophiles to introduce groups such as amines, thiols, or cyanides.

| Functional Group | Synthetic Approach | Intermediate/Reagent |

| Hydroxyl | Ether cleavage | HBr or HI |

| Ester | Esterification of the alcohol | Acyl chlorides or carboxylic anhydrides |

| Amine | Nucleophilic substitution | Azide followed by reduction, or direct amination |

| Thiol | Nucleophilic substitution | Thiolates |

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is a key target for functionalization to modulate the electronic properties and coordination ability of the molecule. Various synthetic strategies are employed to introduce substituents at different positions of the pyridine ring.

Synthesis of Variously Substituted Pyridine Derivatives

The de novo synthesis of pyridine rings offers a powerful method for creating a wide range of substituted derivatives of this compound. Multicomponent reactions, such as the Hantzsch pyridine synthesis or variations thereof, allow for the assembly of the pyridine core from acyclic precursors. By choosing appropriately substituted starting materials, a variety of functional groups can be incorporated into the final pyridine ring.

For example, a modified Kröhnke pyridine synthesis could be employed, starting with a chalcone-like precursor that already contains the ethoxyethyl moiety. Condensation with a Michael acceptor and a nitrogen source would then construct the substituted pyridine ring. This approach provides access to derivatives with substituents at the 3, 4, and 5-positions of the pyridine nucleus.

Introduction of Halogen Atoms for Further Transformations

The introduction of halogen atoms, such as chlorine, bromine, or iodine, onto the pyridine ring serves as a crucial step for further synthetic transformations. Halogenated pyridines are versatile intermediates that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Electrophilic halogenation of this compound is expected to occur primarily at the 3- and 5-positions, which are activated by the alkyl substituents at the 2- and 6-positions. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst are commonly used for this purpose. The reaction conditions can be tuned to favor either mono- or di-halogenation. The resulting halo-pyridines are valuable precursors for introducing a wide range of other functional groups.

| Halogen | Reagent | Position of Substitution |

| Bromine | N-Bromosuccinimide (NBS) | 3- and/or 5-position |

| Chlorine | N-Chlorosuccinimide (NCS) | 3- and/or 5-position |

| Iodine | N-Iodosuccinimide (NIS) | 3- and/or 5-position |

Preparation of Carboxylic Acid and Ester Derivatives

The methyl group at the 6-position of the pyridine ring can be oxidized to a carboxylic acid, providing another important class of derivatives. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. The resulting carboxylic acid can also serve as a handle for further modifications, such as amide or ester formation.

The oxidation of the 6-methyl group can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or selenium dioxide (SeO2). The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring. Once the carboxylic acid, 2-(2-ethoxyethyl)pyridine-6-carboxylic acid, is obtained, it can be readily converted to its corresponding ester derivatives through Fischer esterification with various alcohols in the presence of an acid catalyst. These ester derivatives are often more soluble in organic solvents and can be more easily purified by chromatography.

| Derivative | Synthetic Method | Reagent |

| Carboxylic Acid | Oxidation of methyl group | Potassium permanganate (KMnO4) |

| Methyl Ester | Fischer Esterification | Methanol, H2SO4 |

| Ethyl Ester | Fischer Esterification | Ethanol, H2SO4 |

Amination and Amidation of the Pyridine Ring

The introduction of amino (-NH2) and amido (-NHC(O)R) groups onto the pyridine core of this compound is a key strategy for modifying its chemical properties and for creating new molecular scaffolds for further synthesis.

Amination:

Direct amination of the pyridine ring, particularly in positions not activated by electron-withdrawing groups, can be challenging. The Chichibabin reaction, first reported in 1914, is a classic method for producing 2-aminopyridine (B139424) derivatives. wikipedia.org This reaction involves treating the pyridine compound with sodium amide (NaNH2) in an inert solvent like xylene or toluene (B28343). chemistnotes.com For this compound, the substitution would be expected to occur at the C4 position, as the C2 and C6 positions are already substituted. The reaction proceeds via a nucleophilic substitution mechanism where the amide anion (NH2-) attacks the electrophilic carbon of the pyridine ring, leading to the formation of a hydride-Meisenheimer σ-adduct intermediate, followed by the elimination of a hydride ion (H-). wikipedia.org

The general mechanism involves:

Nucleophilic addition of the amide ion to an electron-deficient carbon on the pyridine ring. wikipedia.org

Formation of an anionic σ-adduct. wikipedia.org

Elimination of a hydride ion to restore aromaticity. wikipedia.org

The liberated hydride ion deprotonates the amine source or the product. wikipedia.org

While effective, the Chichibabin reaction often requires harsh conditions. An alternative, more modern approach involves a two-step process:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at a specific position on the pyridine ring.

Cross-Coupling: A transition-metal-catalyzed (e.g., copper or palladium) cross-coupling reaction between the halogenated pyridine and an amine source. This offers greater control over regioselectivity.

Amidation:

Amidation is typically performed on an aminopyridine derivative rather than directly on the pyridine ring. Therefore, the amination of this compound to produce 4-amino-2-(2-ethoxyethyl)-6-methylpyridine is a prerequisite step. The resulting amino group can then be acylated to form an amide.

The most common method for amidation is the reaction of the aminopyridine with an acyl chloride or an anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine. fishersci.itchemguide.co.ukcommonorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. fishersci.itchemguide.co.uk The base serves to neutralize the hydrochloric acid (HCl) byproduct formed when using an acyl chloride. chemguide.co.uk

The choice of acylating agent allows for the introduction of a wide variety of R-groups, enabling fine-tuning of the molecule's steric and electronic properties for research applications.

| Reaction Type | Key Reagents | Expected Product | Notes |

|---|---|---|---|

| Direct Amination (Chichibabin) | Sodium amide (NaNH₂) in toluene or xylene | 4-Amino-2-(2-ethoxyethyl)-6-methylpyridine | Reaction typically occurs at the C4 position due to substitution at C2 and C6. chemistnotes.com |

| Amidation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | N-(2-(2-Ethoxyethyl)-6-methylpyridin-4-yl)amide | Requires prior amination of the starting material. fishersci.it |

Annulation and Fusion of Additional Heterocyclic Rings

Annulation, the process of building a new ring onto an existing one, transforms this compound into a polycyclic system. Fused pyridine heterocycles are of significant interest in medicinal chemistry and material science due to their rigid, planar structures which can enhance interaction with biological targets and provide unique electronic properties. ias.ac.in

The synthesis of fused heterocycles typically involves leveraging functional groups on the starting pyridine scaffold as "handles" for cyclization reactions. For this compound, the methyl group, the pyridine ring itself, and the ethoxyethyl side chain can all be starting points for annulation.

Strategies for Annulation:

Cyclization involving the Methyl Group: The methyl group at the C6 position is a versatile handle. It can be deprotonated with a strong base (e.g., n-butyllithium) to form an anion. chemicalforums.com This nucleophilic center can then react with a suitable dielectrophilic reagent to construct a new ring. For example, reaction with an α,β-unsaturated ketone could lead to a fused dihydropyridine (B1217469) ring via a Michael addition followed by intramolecular condensation. Computational studies on related systems, like 3,5-diacetyl-2,6-dimethylpyridine, show that protonation of the pyridine nitrogen increases the acidity of the methyl hydrogens, facilitating their involvement in cyclization reactions. nih.gov

Cyclization involving the Pyridine Ring: The pyridine ring can participate directly in cycloaddition reactions. For instance, N-fused heterocycles can be synthesized through transition-metal-catalyzed C-H activation and subsequent annulation with alkynes or other unsaturated systems. nih.gov Another approach is to first form a pyridinium (B92312) ylide, which can then undergo a [3+2] cycloaddition with an appropriate dipolarophile to create a five-membered fused ring.

Tandem Cyclization Reactions: More complex fused systems can be built using tandem reactions. For example, a silver(I)-catalyzed tandem cycloisomerization/cyclization between enyne-amides and enaminones has been used to create a variety of furo[2,3-b]pyridine (B1315467) derivatives. acs.org This highlights how a pre-functionalized pyridine derivative can be a substrate for sophisticated annulation cascades.

The resulting fused systems can combine the properties of the pyridine ring with those of other heterocycles like furans, pyrroles, or thiazoles, leading to novel chemical entities for research. ias.ac.inacs.org

| Annulation Strategy | Reactive Site on Pyridine | Typical Reagents | Resulting Fused System (Example) |

|---|---|---|---|

| Michael Addition/Condensation | C6-Methyl group | Strong base (e.g., n-BuLi), α,β-Unsaturated carbonyl compound | Fused Dihydropyridine Ring |

| [3+2] Cycloaddition | Pyridine Nitrogen (as a pyridinium ylide) | Alkenes or Alkynes (as dipolarophiles) | Fused Pyrrolidine or Dihydropyrrole Ring |

| Transition-Metal Catalyzed C-H Annulation | Pyridine Ring C-H bonds | Pd, Rh, or Cu catalyst; Alkyne or Diene | Fused Carbocyclic or Heterocyclic Rings |

Advanced Chemical Science Applications of 2 2 Ethoxyethyl 6 Methylpyridine and Its Derivatives

Role in Catalysis and Ligand Design for Chemical Transformations

The pyridine (B92270) motif is a cornerstone in the design of ligands for transition metal catalysis due to its unique electronic properties and steric tunability. The nitrogen atom provides a strong coordination site, and substituents on the pyridine ring can be modified to fine-tune the catalytic activity and selectivity of the metal center.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

Pyridine-based ligands are integral to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes bearing pyridine-derived ligands are soluble in the reaction medium, offering high activity and selectivity. The 2,6-disubstituted pattern, as seen in 2-(2-Ethoxyethyl)-6-methylpyridine, is particularly important in creating pincer-type ligands. rsc.orgresearchgate.net These tridentate ligands bind to a metal center in a meridional fashion, conferring exceptional thermal stability to the resulting catalyst, a highly desirable trait for industrial processes that often run at elevated temperatures. rsc.org

The ether group in the ethoxyethyl side chain of this compound introduces an additional potential coordination site (an oxygen atom), allowing it to act as a bidentate or even tridentate ligand. This feature is crucial in forming stable chelate rings with a metal ion, enhancing the stability and modifying the reactivity of the catalyst. Derivatives of 2,6-disubstituted pyridines have been used to create catalysts for a variety of reactions. nih.govrsc.org For instance, manganese pincer complexes have been employed in the environmentally benign synthesis of pyrazines and quinoxalines through dehydrogenative coupling reactions, where water and hydrogen gas are the only byproducts. acs.org

In heterogeneous catalysis, pyridine-based structures can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. For example, composite films of poly(vinylpyridine) with metal oxides like TiO₂ and ZnO have been used for the photocatalytic degradation of environmental pollutants. nih.gov

Design of Ligands for Specific Catalytic Reactions (e.g., Oligomerization, C-H Activation)

The specific substitution pattern of this compound makes it a promising scaffold for ligands in highly specific and challenging chemical transformations.

Oligomerization: Pyridine-bis(imine) (PDI) ligands, which are structurally related to 2,6-disubstituted pyridines, form highly active iron and cobalt catalysts for ethylene (B1197577) oligomerization and polymerization. The ability to precisely control the structure of the ligand allows for the selective production of linear alpha-olefins, which are important industrial feedstocks.

C-H Activation: The activation of typically inert carbon-hydrogen (C-H) bonds is a major goal in modern chemistry, as it offers more direct and atom-economical routes to complex molecules. Pincer complexes featuring a central pyridine ring have shown remarkable efficacy in this area. rsc.orgnih.gov Boryl pincer complexes of iridium, for example, can activate the C-H bond of other pyridine molecules. nih.gov Theoretical and experimental studies have shown that the pyridine ligand plays a crucial role, with its coordination to a boron center facilitating the subsequent C-H activation at the iridium metal center. nih.gov The development of catalysts for the C-H amination of arenes and heteroarenes, which are vital for creating pharmaceuticals and materials, also relies on pyridine-containing structures. acs.org

Below is a table summarizing the catalytic applications of related pyridine derivatives:

| Catalytic Application | Metal Center | Ligand Type / Pyridine Derivative | Key Findings |

| Ethylene Oligomerization | Iron, Cobalt | Pyridine-bis(imine) (PDI) | Highly active catalysts for producing linear alpha-olefins. |

| Dehydrogenative Coupling | Manganese | Acridine-based Pincer | Sustainable synthesis of N-heteroaromatic compounds. acs.org |

| C-H Activation | Iridium, Rhodium | Boryl Pincer (PBP) | Boryl-directed C-H oxidative addition to the metal center. nih.gov |

| Hydrogenation | Magnesium | PNNH-type Pincer | Catalytic hydrogenation of imines via metal-ligand cooperation. nih.gov |

Contributions to Materials Science and Polymer Chemistry

The rigid and versatile nature of the pyridine ring makes it an excellent building block for a wide array of functional materials and polymers. Its ability to participate in various chemical reactions and non-covalent interactions is key to its utility.

Utilization as Building Blocks for Polymeric Materials

Pyridine derivatives are important monomers for synthesizing polymers with tailored properties. Poly(vinylpyridine) (PVP), for instance, is a well-known polymer synthesized from vinylpyridine monomers. nih.govrsc.org Block copolymers containing PVP segments can be synthesized using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. rsc.org These block copolymers can self-assemble into highly ordered nanostructures, such as isoporous thin films, which have applications in filtration and nanotechnology. rsc.org

The synthesis of tailored polymer structures, such as polyisobutylene-based block copolymers, can be achieved by combining different polymerization techniques. uni-bayreuth.deuni-bayreuth.de While not directly using this compound, the principles of using functional initiators and capping agents, which can include pyridine moieties, are central to creating these advanced materials.

Development of Functional Materials through Pyridine Scaffolds

The pyridine scaffold is a privileged structure in the development of functional materials due to its electronic properties, ability to form hydrogen bonds, and coordinate with metals. These properties are exploited to create materials with specific optical, electronic, or responsive behaviors.

For example, the quaternization of the nitrogen atom in pyridine-containing polymers can transform them into polyelectrolytes or block copolymer electrolytes, which are essential components in batteries and fuel cells. This modification can be achieved without disrupting the nanoscale morphology of the material.

Precursors for Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, metal coordination, and π-π stacking. The pyridine ring is an exceptional building block for supramolecular chemistry. acs.org